molecular formula C13H24N2O3 B1397953 tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate CAS No. 178311-46-1

tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Cat. No.: B1397953
CAS No.: 178311-46-1
M. Wt: 256.34 g/mol
InChI Key: WETQZBJLICOJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (4-membered saturated nitrogen heterocycle) and a 4-hydroxypiperidine moiety. The tert-butyl carbamate (Boc) group at the 1-position of azetidine enhances steric protection and stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14/h10-11,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETQZBJLICOJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159032
Record name 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-46-1
Record name 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate (CAS No. 178311-46-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. Its structure includes a tert-butyl group, an azetidine ring, and a hydroxypiperidine moiety, contributing to its pharmacological properties .

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
CAS Number178311-46-1
SolubilityEnhanced by hydrochloride form

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission which is beneficial in treating neurodegenerative diseases like Alzheimer's .
  • β-Secretase Inhibition : It has been suggested that the compound can act as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with Alzheimer's disease .
  • Antioxidant Activity : Preliminary studies show potential antioxidant properties, which could help mitigate oxidative stress in neuronal cells .
MechanismEffect
Acetylcholinesterase InhibitionEnhances cholinergic signaling
β-Secretase InhibitionReduces amyloid plaque formation
Antioxidant ActivityProtects against oxidative stress

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective effects in vitro. For instance, it has shown the ability to protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides, a key factor in Alzheimer's pathology. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocyte cultures .

In Vitro Studies

In vitro experiments have indicated that treatment with this compound resulted in:

  • Increased Cell Viability : Astrocytes treated with the compound alongside Aβ showed improved viability compared to controls treated only with Aβ .
  • Cytokine Modulation : The compound significantly reduced TNF-α production, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative conditions .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed results regarding the bioavailability and overall efficacy of the compound in animal models. For instance, comparisons with established treatments like galantamine showed no significant differences in outcomes, indicating the need for further research into optimizing delivery methods and formulations for enhanced brain penetration .

Table 3: Summary of Biological Activity Findings

Study TypeKey Findings
In VitroIncreased astrocyte viability; reduced TNF-α levels
In VivoMixed results; poor bioavailability compared to galantamine

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate is utilized as a precursor in the synthesis of various bioactive compounds. For instance, it has been involved in the preparation of amino acid derivatives that exhibit potential therapeutic effects. A recent study synthesized new azetidine and oxetane amino acid derivatives using this compound, demonstrating its versatility in creating complex molecular architectures .

Antidepressant and Anxiolytic Agents

Research indicates that derivatives of this compound may exhibit antidepressant and anxiolytic properties. The hydroxypiperidine moiety is known to interact with neurotransmitter systems, which is crucial for developing medications targeting mood disorders. Case studies have shown promising results in preclinical models .

Neuroprotective Effects

The neuroprotective potential of compounds derived from this compound has been explored, particularly concerning neurodegenerative diseases. Studies suggest that these compounds can modulate pathways involved in neuronal survival and apoptosis, making them candidates for further development in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Below is a summary of one synthetic pathway:

StepDescriptionYield
1Reaction of azetidine with tert-butyl chloroformate to form the carboxylate derivative~84%
2Hydroxylation using piperidine derivatives to introduce the hydroxypiperidine moietyVariable
3Purification through column chromatographyHigh

This synthetic route highlights the compound's accessibility for further modifications and applications in drug development.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of a series of azetidine derivatives based on this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, leading to improved efficacy in animal models .

Case Study 2: Neuroprotection

In another investigation, researchers evaluated the neuroprotective effects of compounds derived from this azetidine derivative against oxidative stress-induced neuronal damage. The findings suggested significant protective effects, indicating potential applications in neurodegenerative disease therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Azetidine/Piperidine Derivatives

Piperidine vs. Piperazine Substituents
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 178311-48-3):
    • Key Difference : Replaces 4-hydroxypiperidine with piperazine (a 6-membered ring with two nitrogen atoms).
    • Impact :
  • Solubility : Reduced hydrogen bonding capacity due to lack of hydroxyl group, lowering aqueous solubility compared to the target compound.
  • Bioactivity : Piperazine derivatives often exhibit enhanced binding to serotonin or dopamine receptors, whereas the hydroxyl group in the target compound may favor interactions with polar enzymatic pockets .
    • Similarity Score : 0.98 (structural backbone alignment) .
Hydroxyl Group Positioning
  • tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6):
    • Key Difference : Hydroxyl group is on a 3-hydroxypropyl side chain instead of the piperidine ring.
    • Impact :
  • TPSA (Topological Polar Surface Area): 58.56 (vs. ~70–80 for the target compound), suggesting lower polarity . Synthesis: Prepared via NaOH-mediated coupling of 3-(4-piperidinyl)propanol with Boc anhydride in 1,4-dioxane .

Azetidine Derivatives with Heteroaromatic Substituents

  • tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS: 1236861-59-8):
    • Key Difference : Pyrimidinyl group replaces 4-hydroxypiperidine.
    • Impact :
  • Electron Density : Pyrimidine’s electron-deficient ring may engage in π-π stacking or hydrogen bonding with biomolecular targets.
  • Toxicity : Classified as H302 (harmful if swallowed) and H315 (skin irritation), indicating higher reactivity compared to the hydroxylated target compound .

    • Applications : Used in synthesizing kinase inhibitors due to pyrimidine’s affinity for ATP-binding pockets .
  • tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate (Example 2k):

    • Key Difference : Incorporates a pyridinylphenyl group.
    • Synthesis : Prepared via Pd-catalyzed coupling (Pd(OAc)₂, BINAP) with 4-(pyridin-2-yl)benzaldehyde (45% yield) .
    • Bioactivity : Pyridine’s basic nitrogen enhances membrane permeability, contrasting with the hydroxyl group’s hydrophilic effects in the target compound .

Substituents Impacting Pharmacokinetics

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3):
    • Key Difference : Hydroxymethyl (-CH₂OH) group on azetidine vs. 4-hydroxypiperidine.
    • Impact :
  • Molecular Weight : 201.24 g/mol (vs. ~280–300 g/mol for the target), reducing steric hindrance.
  • BBB Penetration : Predicted high BBB permeability (vs. moderate for the target) due to smaller size .

  • tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5):

    • Key Difference : Fluorine atom adjacent to hydroxymethyl.
    • Impact :
  • Metabolic Stability : Fluorine reduces oxidative metabolism, increasing half-life.
  • Electron Effects : Fluorine’s electronegativity may alter pKa of the hydroxyl group .

Comparative Data Tables

Table 1. Physical and Chemical Properties

Compound Name Molecular Weight TPSA LogP Solubility (DMSO)
tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate ~280–300* ~75–85 1.2 High
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 243.34 58.56 1.8 Moderate
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 265.30 72.09 1.5 Low

*Estimated based on structural analogs.

Key Findings and Implications

Hydroxyl Group Role : The 4-hydroxypiperidine moiety in the target compound enhances polarity and hydrogen bonding, making it suitable for targeting hydrophilic binding sites, unlike lipophilic analogs like pyridine derivatives .

Synthetic Flexibility : Piperidine/piperazine analogs are synthesized via Boc protection or Pd-catalyzed cross-coupling, whereas fluorinated analogs require specialized reducing agents (e.g., DIBAL-H) .

Toxicity Profile : Hydroxyl-containing compounds generally exhibit lower acute toxicity (e.g., H302 absent in target) compared to pyrimidinyl or halogenated derivatives .

Q & A

Basic Question: What are the key synthetic strategies for preparing tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step routes starting with azetidine or piperidine precursors. For example, oxime formation from tert-butyl 3-oxoazetidine-1-carboxylate (using hydroxylamine in i-PrOH) can yield intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, followed by coupling with 4-hydroxypiperidine derivatives . Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve coupling reactions.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1NH₂OH·HCl, i-PrOH, RT, 12h8595%
24-Hydroxypiperidine, DMF, K₂CO₃, 50°C, 6h7290%

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the azetidine-piperidine linkage. For instance, δ 3.8–4.2 ppm (azetidine CH₂) and δ 1.4 ppm (tert-butyl) confirm Boc protection .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = calc. 283.18, obs. 283.17) .

Advanced Question: How can researchers address contradictions in reported synthetic yields for similar azetidine-piperidine derivatives?

Methodological Answer:
Discrepancies often arise from solvent polarity, stoichiometry, or purification methods. For example:

  • reports 85% yield using i-PrOH, while notes 60–70% in THF due to poorer solubility of intermediates.
  • Resolution : Screen solvents (e.g., i-PrOH vs. MeCN) and employ column chromatography (silica gel, EtOAc/hexane) for purity ≥95% .

Advanced Question: What challenges arise in crystallographic analysis of tert-butyl-protected azetidine derivatives, and how can SHELX mitigate them?

Methodological Answer:

  • Challenges : Disordered tert-butyl groups and weak diffraction due to flexible azetidine rings.
  • Solutions :
    • Use SHELXL’s PART and SUMP commands to model disorder .
    • Apply TWIN/BASF commands for twinned crystals (common in low-symmetry space groups).
    • Refine hydrogen bonding networks with SHELXH (e.g., O–H···N interactions in 4-hydroxypiperidine) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use respiratory protection if handling powders .
  • Waste disposal : Segregate halogenated waste (e.g., from brominated intermediates) and consult certified waste management services .
  • First aid : Immediate eye washing (15 min) and medical evaluation for inhalation exposure .

Advanced Question: How can this compound serve as a precursor in structure-activity relationship (SAR) studies for CNS-targeted therapeutics?

Methodological Answer:

  • Functionalization : Modify the 4-hydroxypiperidine moiety to introduce fluorinated or methyl groups (e.g., via Mitsunobu reactions) to study blood-brain barrier permeability .
  • Biological assays : Screen analogs against dopamine receptors (D2/D3) using radioligand binding assays (IC₅₀ values) .
  • Data Analysis : Correlate logP (from HPLC) with in vitro activity to optimize pharmacokinetic profiles .

Advanced Question: How do computational methods (e.g., DFT) complement experimental data in predicting reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., azetidine N vs. piperidine O) .
  • MD Simulations : Model solvation effects in DMSO to guide solvent selection for SN2 reactions .
  • Validation : Compare computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental FT-IR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.